molecular formula C7H3BrClFO2 B13634686 2-Bromo-3-fluorophenyl chloroformate

2-Bromo-3-fluorophenyl chloroformate

Cat. No.: B13634686
M. Wt: 253.45 g/mol
InChI Key: CILAKVHQLCFUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluorophenyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a bromine atom at the second position, a fluorine atom at the third position, and a chloroformate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluorophenyl chloroformate typically involves the reaction of 2-bromo-3-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate group. The process involves:

  • Dissolving 2-bromo-3-fluoroaniline in an appropriate solvent such as dichloromethane.
  • Adding phosgene gas to the solution while maintaining a low temperature.
  • Stirring the reaction mixture for a specific period to allow the formation of this compound.
  • Purifying the product through techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and safety measures to handle phosgene, which is a toxic and hazardous reagent. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluorophenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 2-Bromo-3-fluorophenol and carbon dioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 2-Bromo-3-fluorophenyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.

    Hydrolysis: 2-Bromo-3-fluorophenol.

    Reduction: 2-Bromo-3-fluorophenyl alcohol.

Scientific Research Applications

2-Bromo-3-fluorophenyl chloroformate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing the chloroformate group into various organic molecules, facilitating the synthesis of complex compounds.

    Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound is utilized in the modification of biomolecules for studying their structure and function.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluorophenyl chloroformate involves the reactivity of the chloroformate group. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where nucleophiles attack the carbonyl carbon of the chloroformate group, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenyl chloroformate
  • 2-Chloro-3-fluorophenyl chloroformate
  • 2-Bromo-3-chlorophenyl chloroformate

Uniqueness

2-Bromo-3-fluorophenyl chloroformate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.45 g/mol

IUPAC Name

(2-bromo-3-fluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3BrClFO2/c8-6-4(10)2-1-3-5(6)12-7(9)11/h1-3H

InChI Key

CILAKVHQLCFUCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)OC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.